molecular formula C26H36OS B14591779 S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate CAS No. 61518-84-1

S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate

Cat. No.: B14591779
CAS No.: 61518-84-1
M. Wt: 396.6 g/mol
InChI Key: PQOBMMAGBVEGCF-UHFFFAOYSA-N
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Description

S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate: is an organic compound with the molecular formula C26H36OS. It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-octylphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the thioester bond. The reaction conditions generally include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate is used as a precursor for the synthesis of more complex thioester compounds. It is also employed in studying the reactivity of thioesters and their role in organic synthesis .

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research .

Medicine: In medicine, this compound is explored for its therapeutic potential. It is studied for its role in modulating enzyme activity and as a potential inhibitor of specific biochemical pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and surfactants .

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The compound’s aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Comparison: S-(4-Pentylphenyl) 4-octylbenzene-1-carbothioate is unique due to its specific thioester linkage and the presence of both pentyl and octyl substituents on the aromatic rings. This structural configuration imparts distinct chemical and physical properties, such as solubility and reactivity, compared to similar compounds. The presence of the thioester group also enhances its potential for biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61518-84-1

Molecular Formula

C26H36OS

Molecular Weight

396.6 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-octylbenzenecarbothioate

InChI

InChI=1S/C26H36OS/c1-3-5-7-8-9-11-13-22-14-18-24(19-15-22)26(27)28-25-20-16-23(17-21-25)12-10-6-4-2/h14-21H,3-13H2,1-2H3

InChI Key

PQOBMMAGBVEGCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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